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molecular formula C14H24O4 B8629957 Diethyl (2-methylprop-2-en-1-yl)(propan-2-yl)propanedioate CAS No. 62391-92-8

Diethyl (2-methylprop-2-en-1-yl)(propan-2-yl)propanedioate

Cat. No. B8629957
M. Wt: 256.34 g/mol
InChI Key: SBVJVNXKIMQYCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04042710

Procedure details

A solution of diethyl isopropylmalonate (8.1g) in 25 ml of a 25% solution of HMPT (hexamethylphosphorus triamide) in toluene was added dropwise over 15 minutes to a suspension of sodium hydride (50 mM) in 25% HMPT/toluene (50 ml) at room temperature. The mixture was then stirred at 60° C. for 1/2 hour, cooled to 25° C. and methallyl chloride (4.0g) in 25% HMPT/toluene was added over 10 minutes. The mixture was stirred at 80°-85° C. overnight, cooled to room temperature and poured onto a mixture of ice/hydrochloric acid. The product was extracted with ether, the ethereal extracts washed with water, followed by 2N sodium hydroxide and then water, and dried over magnesium sulphate. Removal of solvent gave diethyl isopropyl-2-methylprop-2-enylmalonate as a pale yellow liquid. R.I. nD21 1.4467.
Quantity
8.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
HMPT toluene
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
HMPT toluene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:3])[CH3:2].CN(P(N(C)C)N(C)C)C.[H-].[Na+].[CH2:27](Cl)[C:28](=[CH2:30])[CH3:29]>C1(C)C=CC=CC=1.CN(P(N(C)C)N(C)C)C.C1(C)C=CC=CC=1>[CH:1]([C:4]([CH2:29][C:28]([CH3:30])=[CH2:27])([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:5]([O:7][CH2:8][CH3:9])=[O:6])([CH3:2])[CH3:3] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
C(C)(C)C(C(=O)OCC)C(=O)OCC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)P(N(C)C)N(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
HMPT toluene
Quantity
50 mL
Type
solvent
Smiles
CN(C)P(N(C)C)N(C)C.C1(=CC=CC=C1)C
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
C(C(C)=C)Cl
Name
HMPT toluene
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)P(N(C)C)N(C)C.C1(=CC=CC=C1)C
Step Three
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at 60° C. for 1/2 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 80°-85° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
WASH
Type
WASH
Details
the ethereal extracts washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of solvent

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)C(C(=O)OCC)(C(=O)OCC)CC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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